molecular formula C20H18O6 B047839 Glycyrrhisoflavone CAS No. 116709-70-7

Glycyrrhisoflavone

Cat. No. B047839
M. Wt: 354.4 g/mol
InChI Key: JOQWUUJQWPZLAT-UHFFFAOYSA-N
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Description

Glycyrrhisoflavone is a natural product found in Glycyrrhiza uralensis, Psorothamnus arborescens var. minutifolius, and other organisms . It has a molecular formula of C20H18O6 .


Synthesis Analysis

Isoflavones, including Glycyrrhisoflavone, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . A study showed that the expression of phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H), is significantly induced in AtMYB12-overexpressing hairy roots .


Molecular Structure Analysis

The molecular weight of Glycyrrhisoflavone is 354.4 g/mol . The IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving Glycyrrhisoflavone are not detailed in the search results, it’s worth noting that flavonoids and isoflavonoids can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .


Physical And Chemical Properties Analysis

Glycyrrhisoflavone has a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 107 Ų .

Scientific Research Applications

  • Anti-Cancer Properties : Glycyrrhizic acid, a related compound, inhibits tumor growth and angiogenesis in mice by targeting the ERK pathway, suggesting its potential as an anti-angiogenic therapeutic agent for cancer treatment (Kim, Choi, Kim, & Jeong, 2013).

  • Skin-Whitening Agent : Glyasperin C and glycyrrhisoflavone show potential as skin-whitening agents due to their strong tyrosinase inhibitory and melanin synthesis inhibitory activities (Kim, Seo, Lee, & Lee, 2005).

  • Cardioprotective Effects : Glycyrrhizic acid protects against isoproterenol-induced acute myocardial infarction in rats by acting as a powerful antioxidant and reducing myocardial lipid hydroperoxide and 8-isoprostane levels (Haleagrahara, Varkkey, & Chakravarthi, 2011).

  • Inhibition of Protein Tyrosine Phosphatase-1B : Prenylflavonoids from Glycyrrhiza uralensis roots, including glycyrrhisoflavone, inhibit protein tyrosine phosphatase-1B, which is significant for diabetes and obesity management (Li, Li, Wang, Asada, & Koike, 2010).

  • Neuroprotective Effect : Glycyrrhizin, a compound in licorice, shows potential as a therapeutic alternative for neurological disorders like traumatic brain injury, neuroinflammation, and Alzheimer's disease by inhibiting HMGB1 expression and reducing inflammatory cytokines (Paudel et al., 2020).

  • Enhancing Drug Bioavailability : Glycyrrhizin increases permeability and decreases elasticity of cell membranes, potentially improving drug delivery (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).

  • Antiviral and Hepatoprotective Effects : Glycyrrhizic acid exhibits antiviral, anti-inflammatory, and hepatoprotective effects, improving liver function and immune status in various diseases (Sun, Zhao, Lu, Yang, & Zhu, 2019).

  • Immune and Antioxidant Activities : Glycyrrhiza glabra polysaccharides (GGP) treatment enhances immune activities and reduces oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).

  • Reduction of Spinal Cord Ischemic Injury : Glycyrrhizin reduces spinal cord ischemic injury in rats by suppressing inflammatory cytokines and inhibiting HMGB1 release (Gong et al., 2011).

Future Directions

Future research should focus on elucidating the generation mechanism of isoflavones and flavonoids in microorganisms to promote the utilization of these compounds in the pharmaceutical field . Additionally, the potential of a R2R3-MYB transcription factor (TF) AtMYB12, a known regulator of flavonoid biosynthesis in Arabidopsis, for metabolic engineering of the bioactive flavonoids in G. inflata hairy roots could be explored .

properties

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQWUUJQWPZLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyrrhisoflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
W Li, S Li, L Lin, H Bai, YH Wang… - Natural Product …, 2010 - journals.sagepub.com
… glycyrrhisoflavone as the most active compound (Figure 1). Accordingly, a simple method to prepare glycyrrhisoflavone … compound was identified as glycyrrhisoflavone by NMR and MS …
Number of citations: 14 journals.sagepub.com
T Hatano, T Yasuhara, T Fukuda, T Noro… - Chemical and …, 1989 - jstage.jst.go.jp
… Licochalcone B (1), glycyrrhisoflavone (2), 8 and licochalcone A (19) showed 50% inhibition … Methylation of Glycyrrhisoflavone (2) Ethereal diazomethane (0.6 ml) was added to an EtOH …
Number of citations: 183 www.jstage.jst.go.jp
DS Weinberg, ML Mainer, MD Richardson… - Journal of Agricultural …, 1993 - ACS Publications
Marker compounds are needed to determinedietary compliance in free-living human study populations participating in dietary intervention trials for cancer research. Two isoflavonoid …
Number of citations: 10 pubs.acs.org
T Hatano, H Kagawa, T Yasuhara… - Chemical and …, 1988 - jstage.jst.go.jp
… of the two new fiavonoids, named glycyrrhisoflavanone and glycyrrhisoflavone, were (S)—7,… Glycyrrhisoflavone was found to be one of the tannic substances by the measurement of the …
Number of citations: 020 www.jstage.jst.go.jp
T Hatano, C Eerdunbayaer, T Kuroda… - … activities and action …, 2017 - books.google.com
… Three experimental systems composed of the generating and the detection systems indicated that licochalcone B and glycyrrhisoflavone showed potent suppressing effects on …
Number of citations: 9 books.google.com
HJ Kim, SH Seo, B Lee, YS Lee - Planta medica, 2005 - thieme-connect.com
… In conclusion, glycyrrhisoflavone and … Glycyrrhisoflavone also showed strong melanin synthesis inhibitory activity. These results suggest that glyasperin C and glycyrrhisoflavone in …
Number of citations: 105 www.thieme-connect.com
H Xu, S Li, J Liu, J Cheng, L Kang… - Proceedings of the …, 2023 - National Acad Sciences
… Moreover, glycyrrhisoflavone and licoisoflavone A exhibited significant inhibitions against … We docked quercetin and echinatin on SARS-CoV-2 M pro and glycyrrhisoflavone and …
Number of citations: 8 www.pnas.org
S Li, W Li, Y Wang, Y Asada, K Koike - Bioorganic & Medicinal Chemistry …, 2010 - Elsevier
Two new 2-arylbenzofurans, glycybenzofuran (1) and cyclolicocoumarone (2), together with 10 known flavonoids including licocoumarone (3), glycyrrhisoflavone (4), glisoflavone (5), …
Number of citations: 77 www.sciencedirect.com
T Hatano, T Fukuda, T MIYASE, T NORO… - Chemical and …, 1991 - jstage.jst.go.jp
… licorice constituents examined for the inhibition of monoamine oxidase (MAO), six compounds, 3, 4, genistein (6), licopyranocoumarin (7), licocoumarone (14) and glycyrrhisoflavone (15…
Number of citations: 88 www.jstage.jst.go.jp
T OKUDA - jlc.jst.go.jp
… Glycyrrhisoflavone was found to be one of the tannic substances by the measurement of the binding activity to hemoglobin (relative astringency). Licochalcone B (1) was isolated from …
Number of citations: 0 jlc.jst.go.jp

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